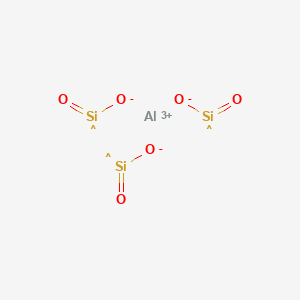

Aluminum silicon hydroxide oxide (AlSi5(OH)O11)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aluminum silicon hydroxide oxide (AlSi5(OH)O11), also known as kaolinite, is a type of clay mineral that is widely distributed in nature. It is composed of layers of silicate tetrahedra and aluminum octahedra, which are linked together by oxygen atoms. Kaolinite has a unique structure that gives it a variety of applications in scientific research.

Mécanisme D'action

The mechanism of action of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) depends on its application. In materials science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) acts as a filler and reinforcement agent, improving the mechanical and thermal properties of the composite material. In environmental science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) acts as a sorbent, adsorbing pollutants through cation exchange and surface complexation. In biomedical science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) acts as a drug delivery system, releasing drugs through diffusion and degradation, and as a diagnostic tool, emitting fluorescence and absorbing light.

Effets Biochimiques Et Physiologiques

Kaolinite has low toxicity and is generally considered safe for human consumption and use. However, some studies have reported that exposure to Aluminum silicon hydroxide oxide (AlSi5(OH)O11) dust may cause respiratory and lung damage in humans and animals. Additionally, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) may interfere with the absorption of nutrients and drugs in the digestive system due to its high surface area and cation exchange capacity.

Avantages Et Limitations Des Expériences En Laboratoire

Kaolinite has several advantages for lab experiments, including its low cost, availability, and biocompatibility. However, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) also has some limitations, including its variability in composition and structure, which may affect its properties and performance in different applications. Additionally, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) may interfere with the analysis of other compounds in the sample due to its high surface area and cation exchange capacity.

Orientations Futures

There are several future directions for research on Aluminum silicon hydroxide oxide (AlSi5(OH)O11), including:

1. Developing new synthesis methods to control the composition and structure of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) for specific applications.

2. Investigating the mechanism of action of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) in different applications, such as drug delivery and environmental remediation.

3. Exploring the potential of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) as a biomaterial for tissue engineering and regenerative medicine.

4. Studying the toxicity and safety of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) in different exposure scenarios and animal models.

5. Developing new analytical methods to detect and quantify Aluminum silicon hydroxide oxide (AlSi5(OH)O11) in complex samples, such as food and soil.

Méthodes De Synthèse

Kaolinite can be synthesized through a variety of methods, including hydrothermal synthesis, precipitation, and sol-gel synthesis. Hydrothermal synthesis involves heating a mixture of aluminum and silicon oxides in the presence of water at high pressure and temperature. Precipitation involves adding a solution of aluminum and silicon salts to a solution of sodium hydroxide, followed by heating and filtration. Sol-gel synthesis involves the hydrolysis and condensation of aluminum and silicon alkoxides in the presence of water.

Applications De Recherche Scientifique

Kaolinite has a wide range of applications in scientific research, including in materials science, environmental science, and biomedical science. In materials science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) is used as a filler in polymers, ceramics, and composites due to its high aspect ratio and low cost. In environmental science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) is used as a sorbent for pollutants in water and soil due to its high surface area and cation exchange capacity. In biomedical science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) is used as a drug delivery system and a diagnostic tool due to its biocompatibility and optical properties.

Propriétés

Numéro CAS |

12408-33-2 |

|---|---|

Nom du produit |

Aluminum silicon hydroxide oxide (AlSi5(OH)O11) |

Formule moléculaire |

Al23H463O36Si115 |

Poids moléculaire |

4893.062494 |

InChI |

InChI=1S/Al.3O2Si/c;3*1-3-2/q+3;3*-1 |

Clé InChI |

XLSFVUFTABXNDN-UHFFFAOYSA-N |

SMILES |

[O-][Si]=O.[O-][Si]=O.[O-][Si]=O.[Al+3] |

SMILES canonique |

[O-][Si]=O.[O-][Si]=O.[O-][Si]=O.[Al+3] |

Autres numéros CAS |

12408-33-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)